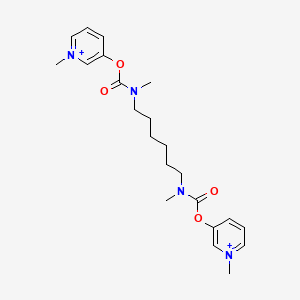

Distigmine

Description

Structure

3D Structure

Properties

CAS No. |

17299-00-2 |

|---|---|

Molecular Formula |

C22H32N4O4+2 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate |

InChI |

InChI=1S/C22H32N4O4/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20/h9-14,17-18H,5-8,15-16H2,1-4H3/q+2 |

InChI Key |

AHZBEVXBKNYXPU-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C |

Other CAS No. |

17299-00-2 |

Synonyms |

distigmine distigmine bromide hexamarium pyridinium, 3,3'-(1,6-hexanediylbis((methylimino)carbonyl)oxy)bis-1-methyl-, dibromide Ubretid |

Origin of Product |

United States |

Foundational & Exploratory

Distigmine Bromide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Distigmine bromide, a long-acting reversible cholinesterase inhibitor, primarily exerts its therapeutic effects by modulating cholinergic neurotransmission. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound bromide. It details its primary interaction with acetylcholinesterase (AChE), leading to a potentiation of acetylcholine (B1216132) signaling, and explores its direct interactions with cholinergic receptors. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action of this compound bromide is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, this compound bromide increases the concentration and prolongs the residence time of ACh at cholinergic synapses. This enhancement of cholinergic transmission underlies its clinical efficacy in conditions such as myasthenia gravis and underactive bladder.[2]

A distinguishing feature of this compound is its remarkably slow dissociation from AChE, which accounts for its long duration of action compared to other cholinesterase inhibitors like neostigmine (B1678181) and pyridostigmine.[3]

Signaling Pathway of Acetylcholinesterase Inhibition

The inhibition of AChE by this compound bromide leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine then stimulates both muscarinic and nicotinic acetylcholine receptors on postsynaptic membranes, amplifying downstream signaling cascades.

Direct Receptor Interaction

Beyond its canonical role as an AChE inhibitor, research indicates that this compound bromide can also directly interact with cholinergic receptors, adding another layer of complexity to its pharmacological profile.

Muscarinic Receptor Binding

Studies have shown that this compound bromide binds directly to muscarinic acetylcholine receptors in various tissues.[4] Competitive radioligand binding assays have demonstrated that this compound can displace muscarinic receptor ligands, suggesting a direct interaction with these G-protein coupled receptors.[4] The binding affinity of this compound for muscarinic receptors varies across different tissues.[4]

Nicotinic Receptor Binding

Evidence also suggests a direct interaction of this compound bromide with nicotinic acetylcholine receptors.[4] Radioreceptor binding assays have indicated that this compound can bind to nicotinic receptors in the rat cerebral cortex.[4] However, detailed quantitative data on the binding affinity of this compound for specific nicotinic receptor subtypes is currently limited in the scientific literature.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound bromide and comparator compounds with acetylcholinesterase and muscarinic receptors.

Table 1: Acetylcholinesterase Inhibition Kinetics of Cholinesterase Inhibitors

| Compound | Dissociation Rate Constant (k_diss) (h⁻¹) | Dissociation Half-life (t₁/₂) (h) | % rhAChE Activity Inhibition (at 10⁻⁶ M) |

| This compound | 0.012 ± 0.001 | 57.8 | 82.8 ± 3.4 |

| Pyridostigmine | 0.51 ± 0.05 | 1.36 | 64.9 ± 5.3 |

| Neostigmine | 0.66 ± 0.03 | 1.05 | 91.6 ± 3.6 |

| Ambenonium | 1.41 ± 0.08 | 0.49 | 98.0 ± 0.5 |

| Data from a study using recombinant human acetylcholinesterase (rhAChE).[3] |

Table 2: Muscarinic Receptor Binding Affinity (Ki) of this compound Bromide in Rat Tissues

| Tissue | Radioligand | Ki (nM) |

| Bladder | [³H]NMS | 1,200 ± 200 |

| [³H]Oxotremorine-M | 43 ± 5 | |

| Submaxillary Gland | [³H]NMS | 1,100 ± 100 |

| [³H]Oxotremorine-M | 41 ± 4 | |

| Cerebral Cortex | [³H]NMS | 1,500 ± 100 |

| [³H]Oxotremorine-M | 71 ± 7 | |

| [³H]NMS (N-methyl-scopolamine) is a muscarinic antagonist radioligand. [³H]Oxotremorine-M is a muscarinic agonist radioligand.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound bromide.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

-

0.1 M Phosphate Buffer, pH 8.0

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer

-

14 mM Acetylthiocholine Iodide (ATCI) in deionized water

-

Acetylcholinesterase (AChE) source (e.g., purified enzyme, tissue homogenate)

-

This compound bromide and other test compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare all solutions fresh on the day of the experiment. Keep the AChE solution on ice.

-

Assay Plate Setup: In a 96-well plate, add in triplicate:

-

Blank: 150 µL Phosphate Buffer, 10 µL DTNB, 10 µL deionized water.

-

Control (100% activity): 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL vehicle (solvent for test compound).

-

Test Sample: 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL of this compound bromide solution at various concentrations.

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for a defined period (e.g., 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank (non-enzymatic hydrolysis) from all other rates.

-

Calculate the percentage of inhibition for each concentration of this compound bromide relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of this compound bromide to muscarinic receptors.

Materials:

-

Tissue source of muscarinic receptors (e.g., rat brain, bladder)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled muscarinic ligand (e.g., [³H]N-methyl-scopolamine)

-

Unlabeled this compound bromide

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration.

-

Competition Binding Assay:

-

In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound bromide.

-

For total binding, omit the unlabeled ligand.

-

For non-specific binding, include a saturating concentration of a known muscarinic ligand (e.g., atropine).

-

-

Incubation: Incubate the reaction mixtures at a specified temperature for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound bromide.

-

Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The primary mechanism of action of this compound bromide is the potent and long-lasting inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at cholinergic synapses. This amplified cholinergic signaling is the cornerstone of its therapeutic utility. Furthermore, evidence of direct interactions with muscarinic and nicotinic receptors suggests a multifaceted pharmacological profile that may contribute to both its therapeutic effects and potential side effects. Further research, particularly quantitative characterization of its interaction with nicotinic receptor subtypes, will provide a more complete understanding of this clinically important drug.

References

- 1. Effect of this compound bromide on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 3. Characterization of human alpha 4 beta 2-nicotinic acetylcholine receptors stably and heterologously expressed in native nicotinic receptor-null SH-EP1 human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Demonstration of muscarinic and nicotinic receptor binding activities of this compound to treat detrusor underactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholinergic Crisis Induced by Distigmine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

A cholinergic crisis is a state of excessive stimulation of cholinergic receptors, primarily due to the accumulation of acetylcholine (B1216132) (ACh) at the neuromuscular junction and other cholinergic synapses.[1] This overstimulation can lead to a range of life-threatening symptoms affecting multiple organ systems.[2][3] Distigmine, a long-acting reversible acetylcholinesterase (AChE) inhibitor, is a medication used in the treatment of conditions like myasthenia gravis and underactive bladder.[4][5] However, its potent and prolonged action carries a significant risk of inducing a cholinergic crisis, a serious adverse drug reaction.[6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced cholinergic crisis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism of Cholinergic Crisis

The fundamental mechanism of a cholinergic crisis is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of acetylcholine into choline (B1196258) and acetic acid in the synaptic cleft.[7] This enzymatic degradation terminates the signal transmission at cholinergic synapses.[7]

Inhibitors of AChE, such as this compound, block the active site of the enzyme, leading to an accumulation of ACh in the synapse.[5] This excess acetylcholine continuously stimulates both muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane, resulting in a state of hypercholinesis and the clinical manifestations of a cholinergic crisis.[1][3]

Role of this compound

This compound bromide is a carbamate-class, reversible AChE inhibitor with a notably long duration of action.[5][8] Its chemical structure, consisting of two pyridostigmine (B86062) molecules linked by a hexamethylene bridge, contributes to its potent and sustained inhibitory effect on AChE.[8] Research indicates that this compound dissociates from acetylcholinesterase at a significantly slower rate compared to other cholinesterase inhibitors, leading to a prolonged elevation of acetylcholine levels and an increased risk of accumulation and subsequent cholinergic crisis.[4][8]

Signaling Pathways in Cholinergic Crisis

The clinical manifestations of a cholinergic crisis are a direct result of the overstimulation of two main types of cholinergic receptors: muscarinic and nicotinic receptors.

Muscarinic Receptor Overstimulation

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors found in various organs, including the heart, smooth muscles, and glands.[9] Their overstimulation leads to the classic "SLUDGE" syndrome: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis.[1] Other muscarinic effects include bradycardia, bronchospasm, and miosis (pupil constriction).[10]

Nicotinic Receptor Overstimulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels located at the neuromuscular junction, autonomic ganglia, and in the central nervous system.[9][11] Excessive stimulation of nAChRs at the neuromuscular junction initially causes muscle fasciculations and cramps, which can progress to muscle weakness and flaccid paralysis due to depolarization block.[1][3] This can lead to respiratory failure, the most life-threatening complication of a cholinergic crisis.[1]

Below is a diagram illustrating the core signaling pathway of a cholinergic crisis induced by this compound.

Caption: Signaling pathway of this compound-induced cholinergic crisis.

Quantitative Data

The following tables summarize quantitative data from preclinical and clinical research on this compound's interaction with acetylcholinesterase and its role in cholinergic crisis.

Table 1: In Vitro Acetylcholinesterase Inhibition Kinetics of this compound and Other Cholinesterase Inhibitors[10]

| Inhibitor | pIC50 | Dissociation Rate Constant (k_diss) (h⁻¹) | Dissociation Half-life (t₁/₂) (h) |

| This compound | 6.68 ± 0.03 | 0.012 ± 0.001 | 57.8 |

| Pyridostigmine | 6.26 ± 0.04 | 0.51 ± 0.05 | 1.36 |

| Neostigmine | 7.51 ± 0.03 | 0.66 ± 0.03 | 1.05 |

| Ambenonium | 8.32 ± 0.03 | 1.41 ± 0.08 | 0.49 |

Data obtained from studies on recombinant human acetylcholinesterase (rhAChE).

Table 2: Pharmacokinetics and Pharmacodynamics of Oral this compound in Rats[13]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₆ (ng·h/mL) | Imax (% inhibition of AChE) |

| Control Rats | ||||

| 0.1 | 1.9 ± 0.3 | 0.5 | 2.5 ± 0.4 | - |

| 0.3 | 4.8 ± 0.9 | 0.5 | 7.8 ± 1.5 | 48.9 ± 5.6 |

| 1.0 | 11.2 ± 1.8 | 0.5 | 21.3 ± 3.4 | - |

| STZ-induced Diabetic Rats | ||||

| 0.1 | 2.8 ± 0.5 | 0.5 | 3.6 ± 0.7 | - |

| 0.3 | 5.9 ± 1.1 | 0.5 | 12.2 ± 2.3 | 78.1 ± 7.5* |

| 1.0 | 20.6 ± 3.9 | 0.5 | 53.8 ± 10.2 | - |

*STZ: Streptozotocin; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; Imax: Maximum inhibitory effect. p < 0.05 compared to control rats.

Table 3: Clinical Data from Case Reports of this compound-Induced Cholinergic Crisis

| Age (years) / Sex | Daily Dose of this compound | Duration of Treatment | Serum Cholinesterase (ChE) Level (IU/L) | Key Clinical Manifestations | Outcome | Reference |

| 73 / Male | 10 mg | > 2 years | Extremely low | Diarrhea, consciousness disturbance, bradycardia, miosis | Recovered after discontinuation | [12] |

| 77 / Female | Standard dose | Not specified | 8 | Impaired consciousness, hypotension, miosis, bronchorrhea | Recovered after discontinuation | [12] |

| 51 / Male | Not specified | Long-term | Rapidly decreased | Hypothermia, respiratory failure, circulatory failure, drooling, bradycardia, constricted pupils | Recovered after intensive care | [7][13] |

| 87 / Female | Not specified | 3 years | 26 | Unconsciousness, bradycardia, miosis | Recovered after treatment |

Experimental Protocols

Measurement of Acetylcholinesterase (AChE) Activity (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity.[2][10]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.[2]

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) solution

-

AChE source (e.g., purified enzyme, tissue homogenate, serum sample)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of DTNB and ATCI in phosphate buffer.

-

Add the AChE sample to the wells of a microplate.

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute for 10-20 minutes).

-

Calculate the rate of change in absorbance (ΔA/min).

-

Determine AChE activity using the molar extinction coefficient of TNB.

Below is a diagram illustrating the experimental workflow for an AChE inhibition assay.

Caption: Experimental workflow for an acetylcholinesterase inhibition assay.

Conclusion

The long-acting nature of this compound's inhibition of acetylcholinesterase presents a significant clinical challenge due to the risk of cholinergic crisis.[4][8] A thorough understanding of its mechanism of action, characterized by a slow dissociation from the enzyme, is crucial for drug development professionals and researchers. The quantitative data and experimental protocols provided in this guide offer a technical foundation for further investigation into the pharmacodynamics of this compound and the development of safer therapeutic alternatives or effective management strategies for cholinergic toxicity. The provided diagrams serve to visually simplify the complex signaling pathways and experimental procedures involved in this area of research.

References

- 1. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 2. benchchem.com [benchchem.com]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Unexpected cholinergic crisis caused by this compound bromide: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-Lasting Inhibitory Effects of this compound on Recombinant Human Acetylcholinesterase Activity [jstage.jst.go.jp]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Cholinergic Crisis Owing to this compound Bromide Complicated by Hyperosmolar Hyperglycemic State - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Distigmine Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of distigmine bromide for laboratory use. The information is compiled from publicly available patents and scientific literature, offering a detailed protocol for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound bromide, chemically known as 3,3'-[hexane-1,6-diylbis(methyliminocarbonyloxy)]bis(1-methylpyridinium) dibromide, is a long-acting reversible cholinesterase inhibitor.[1] It functions by potentiating the action of acetylcholine (B1216132) at cholinergic synapses, making it a subject of interest for therapeutic applications, particularly in the treatment of myasthenia gravis and underactive bladder.[2] This guide details a laboratory-scale synthesis and purification procedure for obtaining high-purity this compound bromide.

Synthesis of this compound Bromide

The synthesis of this compound bromide can be achieved through a multi-step process, commencing with the preparation of key intermediates. The overall synthetic pathway is illustrated below.

Caption: Synthetic pathway for this compound Bromide.

Experimental Protocols

Step 1: Synthesis of 3-(Methylcarbamoyloxy)pyridine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-hydroxypyridine in anhydrous toluene (B28343).

-

Addition of Reagent: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of methyl isocyanate in anhydrous toluene via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 3-(methylcarbamoyloxy)pyridine, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold toluene.

-

Drying: Dry the product under vacuum to yield the desired carbamate (B1207046).

Step 2: Synthesis of 1-Methyl-3-(methylcarbamoyloxy)pyridinium Bromide (Intermediate I)

-

Reaction Setup: In a round-bottom flask, dissolve the 3-(methylcarbamoyloxy)pyridine obtained from the previous step in acetonitrile (B52724).

-

Addition of Reagent: Add methyl bromide (as a solution in acetonitrile or bubbled as a gas) to the flask.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate as a white solid.

-

Work-up: Collect the solid by vacuum filtration, wash with cold acetonitrile, and then with diethyl ether.

-

Drying: Dry the solid under vacuum to obtain 1-methyl-3-(methylcarbamoyloxy)pyridinium bromide.

Step 3: Synthesis of 1,6-Bis(methylamino)hexane (Intermediate II)

-

Reaction Setup: In a sealed pressure vessel, place 1,6-dibromohexane and a significant excess of a solution of methylamine in ethanol.

-

Reaction: Heat the mixture at 80-100 °C for 12-18 hours. The high pressure generated is necessary for the reaction to proceed.

-

Work-up: After cooling, carefully vent the vessel. Evaporate the solvent and excess methylamine under reduced pressure. Dissolve the residue in water and extract with an organic solvent like dichloromethane (B109758) to remove any unreacted starting material.

-

Purification: Acidify the aqueous layer with hydrochloric acid and then basify with a strong base (e.g., NaOH) to a pH > 12. Extract the product, 1,6-bis(methylamino)hexane, with dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the diamine.

Step 4: Synthesis of this compound Bromide

-

Reaction Setup: In a round-bottom flask, dissolve 1,6-bis(methylamino)hexane (Intermediate II) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Reagent: Add two equivalents of 1-methyl-3-(methylcarbamoyloxy)pyridinium bromide (Intermediate I) to the solution.

-

Reaction: Heat the reaction mixture at 60-80 °C for 8-12 hours. Monitor the reaction by a suitable analytical technique like HPLC.

-

Work-up: Cool the reaction mixture to room temperature. The crude this compound bromide may precipitate. If not, add an anti-solvent like ethyl acetate (B1210297) or acetone (B3395972) to induce precipitation.

-

Initial Purification: Collect the crude product by vacuum filtration and wash with the anti-solvent.

Purification of this compound Bromide

High-purity this compound bromide is essential for research and development purposes. Recrystallization is a common and effective method for the purification of the crude product.

Recrystallization Protocol

-

Solvent Selection: A mixed solvent system of acetonitrile and acetone is effective for the recrystallization of this compound bromide. A volume ratio of approximately 20-50:1 (acetonitrile:acetone) is recommended.

-

Dissolution: In a flask, add the crude this compound bromide to acetonitrile and heat the mixture to reflux with stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to reflux for 10-15 minutes.

-

Hot Filtration: If activated carbon was used, perform a hot filtration through a pad of celite to remove it.

-

Crystallization: To the hot filtrate, slowly add acetone while stirring. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a cold mixture of acetonitrile and acetone.

-

Drying: Dry the crystals under vacuum at a temperature of around 30-40 °C to obtain high-purity this compound bromide. A purity of >99.9% can be achieved with this method.

Caption: Purification workflow for this compound Bromide.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound bromide.

Table 1: Physicochemical Properties of this compound Bromide

| Property | Value |

| Molecular Formula | C₂₂H₃₂Br₂N₄O₄ |

| Molecular Weight | 576.33 g/mol [3] |

| Appearance | White or almost white, crystalline powder |

| Solubility | Freely soluble in water and methanol; soluble in ethanol; practically insoluble in ether. |

| Melting Point | 150-154 °C |

Table 2: Analytical Data for this compound Bromide

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to methyl groups on the pyridinium (B92312) rings and the carbamate nitrogen, methylene (B1212753) groups of the hexane (B92381) chain, and aromatic protons of the pyridinium rings. |

| ¹³C NMR | Signals for carbonyl carbons of the carbamate groups, aromatic carbons of the pyridinium rings, and aliphatic carbons of the hexane chain and methyl groups. |

| Mass Spectrometry (ESI+) | [M-2Br]²⁺ peak at m/z corresponding to the dicationic this compound molecule. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (carbamate), C-N, and aromatic C=C stretching. A reference spectrum is available in the Japanese Pharmacopoeia.[1][4][5] |

| HPLC Purity | > 99.5% after recrystallization. |

Signaling Pathway and Experimental Logic

This compound bromide's mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Mechanism of action of this compound.

This guide provides a foundational framework for the laboratory synthesis and purification of this compound bromide. Researchers should always adhere to appropriate laboratory safety practices and consult original research articles and patents for further details.

References

An In-depth Technical Guide on the Stability and Storage of Distigmine for Research

This guide provides a comprehensive overview of the stability and recommended storage conditions for distigmine, tailored for researchers, scientists, and drug development professionals. It covers the known stability profile, degradation pathways, and analytical methodologies for assessing the integrity of this compound in a research setting.

Overview of this compound Stability

This compound bromide is a reversible cholinesterase inhibitor used in research and clinically. Ensuring its stability is critical for obtaining accurate and reproducible experimental results. The stability of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound for research applications. The following storage conditions are recommended based on available data.

Table 1: Recommended Storage Conditions for this compound Bromide

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 3 months |

| -20°C | 2 weeks | |

| In Serum | 4°C | 1 week |

| -30°C | 4 weeks |

Known Degradation Pathways

The primary identified degradation pathway for this compound is through hydrolysis, particularly under alkaline conditions. The ester linkages in the this compound molecule are susceptible to cleavage, leading to the formation of degradation products. One known degradation product resulting from alkaline hydrolysis is 3-hydroxy-N-methyl pyridinium (B92312) (THMP)[1].

Forced Degradation Studies and Stability-Indicating Methods

Experimental Protocols for Forced Degradation

The following protocols are proposed for conducting forced degradation studies on this compound, based on established methods for related compounds and ICH guidelines.

2.1.1. Acid and Alkaline Hydrolysis

-

Objective: To assess the stability of this compound in acidic and alkaline conditions.

-

Methodology:

-

Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or methanol).

-

For acid hydrolysis, dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of approximately 1 mg/mL.

-

For alkaline hydrolysis, dilute the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH) to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize them (with NaOH for the acidic solution and HCl for the alkaline solution), and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

2.1.2. Oxidative Degradation

-

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Methodology:

-

Prepare a 1 mg/mL solution of this compound bromide.

-

Add 3% hydrogen peroxide (H₂O₂) to the solution.

-

Store the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

-

At designated time intervals, take samples, dilute them with the mobile phase, and analyze using HPLC.

-

2.1.3. Thermal Degradation

-

Objective: To determine the effect of heat on solid this compound bromide.

-

Methodology:

-

Place a known amount of solid this compound bromide in a thermostatically controlled oven at an elevated temperature (e.g., 105°C) for a set period (e.g., 48 hours).

-

After the exposure period, allow the sample to cool to room temperature.

-

Dissolve a portion of the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.

-

2.1.4. Photostability Testing

-

Objective: To assess the impact of light exposure on the stability of this compound.

-

Methodology:

-

Expose a solution of this compound bromide (e.g., 1 mg/mL in water) and solid this compound bromide to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After the exposure, prepare solutions of both the exposed and control samples and analyze them by HPLC.

-

Proposed Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products. The following is a proposed HPLC method based on methodologies used for similar compounds.

Table 2: Proposed HPLC Method Parameters for this compound Stability Testing

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol) |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection, wavelength to be determined by UV scan of this compound (likely in the range of 220-280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

Visualizations

Signaling Pathway of this compound

This compound functions as a cholinesterase inhibitor. The following diagram illustrates its mechanism of action.

Caption: Mechanism of action of this compound as a cholinesterase inhibitor.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study of this compound.

Caption: General workflow for a forced degradation study of this compound.

References

A Technical Guide to the Research Applications of Long-acting Cholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of long-acting cholinesterase inhibitors (ChEIs), their mechanisms of action, and their critical applications in research. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.

Introduction to Cholinesterase Inhibition

Cholinesterase inhibitors are a class of compounds that block the activity of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process that terminates the signal between neurons.[1][2] By inhibiting this enzymatic degradation, ChEIs increase the concentration and duration of action of ACh, enhancing cholinergic neurotransmission.[1][2][3]

This mechanism is central to their application in treating conditions characterized by a cholinergic deficit, such as Alzheimer's disease (AD) and myasthenia gravis (MG).[2][4][5] Long-acting ChEIs are of particular interest due to their prolonged therapeutic effects, which can improve patient adherence and provide more stable symptomatic relief.

ChEIs are broadly classified based on their interaction with the enzyme's active site:

-

Reversible Inhibitors: These compounds, such as donepezil (B133215) and galantamine, bind non-covalently to the cholinesterase enzyme. Their effects are temporary, and enzyme function is restored as the drug is metabolized and cleared.[1][6][7]

-

Pseudo-irreversible Inhibitors (Carbamates): Compounds like rivastigmine (B141) form a temporary covalent bond (carbamylation) with the enzyme's active site. This bond hydrolyzes much more slowly than the acetylated enzyme intermediate, resulting in a longer duration of inhibition.[3][8]

-

Irreversible Inhibitors (Organophosphates): These agents form a highly stable, covalent bond with the enzyme, leading to permanent inactivation.[6][7][9] Enzyme activity is only restored through the synthesis of new enzyme molecules.[9][10] While many organophosphates are known for their toxicity (e.g., pesticides and nerve agents), some have been investigated for therapeutic purposes, such as metrifonate (B1681377) for AD.[4][11]

Mechanism of Action: Enhancing Cholinergic Signaling

The primary mechanism of all ChEIs is the potentiation of cholinergic signaling. In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic nicotinic or muscarinic receptors to propagate the nerve signal. AChE, located in the cleft, rapidly hydrolyzes ACh to terminate the signal. Long-acting ChEIs disrupt this hydrolysis, leading to an accumulation of ACh that can repeatedly stimulate postsynaptic receptors, thereby amplifying the signal.

Core Research Applications

Alzheimer's Disease (AD)

The "cholinergic hypothesis" posits that cognitive decline in AD is partly due to the degeneration of cholinergic neurons in the basal forebrain, leading to a deficit in ACh.[4][12] Long-acting ChEIs are a first-line symptomatic treatment, aiming to compensate for this loss by maximizing the efficiency of remaining cholinergic transmission.[12] Research applications include:

-

Evaluating long-term efficacy: Studies track cognitive decline (e.g., using the Mini-Mental State Examination, MMSE) and mortality rates in patients on long-term ChEI therapy.[13]

-

Disease modification studies: Research is ongoing to determine if ChEIs can alter the underlying progression of AD, potentially through interactions with amyloid-beta plaque formation or neuroinflammation.[14][15]

-

Development of novel inhibitors: The limitations of current drugs, including adverse effects and modest efficacy, drive the search for novel ChEIs with improved selectivity and tolerability.[15][16][17]

Myasthenia Gravis (MG)

MG is an autoimmune disorder where antibodies block or destroy nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, causing muscle weakness and fatigue.[5][18] ChEIs increase the amount of ACh at the junction, improving the probability of nAChR activation and enhancing muscle contraction.[2][5] Research focuses on:

-

Developing longer-acting agents: The short duration of action of drugs like pyridostigmine (B86062) necessitates frequent dosing. Research is aimed at synthesizing novel, long-acting peripheral ChEIs to provide more consistent symptom control.[19][20]

-

Optimizing dosage and delivery: Studies explore alternative delivery methods (e.g., transdermal patches) and dosing regimens to improve efficacy and minimize side effects.[21]

Prophylaxis Against Organophosphate Poisoning

Irreversible organophosphates (OPs), used as nerve agents and pesticides, cause toxicity by permanently inhibiting AChE.[11] A key research application involves using a reversible, long-acting ChEI as a prophylactic. The reversible inhibitor temporarily occupies the AChE active site, protecting it from permanent phosphorylation by the OP. Once the OP is cleared from the body, the reversible inhibitor detaches, and normal enzyme function is restored.[22] Research in this area aims to identify inhibitors with a long duration of action and a high protective index.[22]

Quantitative Data Summary

Quantitative data from preclinical and clinical studies are essential for evaluating the efficacy and safety of long-acting ChEIs.

Table 1: Clinical Efficacy of ChEIs in Alzheimer's Disease

| Metric | Finding | Drug(s) | Reference |

|---|---|---|---|

| Cognitive Decline | Associated with a 0.13 MMSE point per year slower decline. | General ChEIs | [13] |

| Galantamine showed the strongest effect (0.18 MMSE points/year). | Galantamine | [13] | |

| Mortality Risk | 27% lower risk of death compared to nonusers (HR 0.73). | General ChEIs | [13] |

| Galantamine: HR 0.71; Donepezil: HR 0.78; Rivastigmine: HR 0.86. | Galantamine, Donepezil, Rivastigmine | [13] | |

| Global Responders | 9% excess proportion of global responders over placebo. | Donepezil, Rivastigmine, Galantamine | [23] |

| Cognitive Responders | 10% excess proportion of cognitive responders over placebo. | Donepezil, Rivastigmine, Galantamine | [23][24] |

| Number Needed to Treat (NNT) | NNT for 1 additional patient to achieve minimal improvement or better was 12. | Donepezil, Rivastigmine, Galantamine |[23] |

Table 2: In Vitro Inhibitory Potency (IC₅₀) of Donepezil

| Parameter | Value | Species/System | Assay Conditions | Reference |

|---|---|---|---|---|

| IC₅₀ | 6.7 nM | Purified human AChE | In vitro | [25] |

| IC₅₀ | ~30-50 nM | Mouse Muscle homogenate | Ex vivo | [25] |

| IC₅₀ | 41 nM | Human minimally diluted blood | Ex vivo |[25] |

Table 3: Comparative Adverse Events (AEs) and Discontinuation Rates

| Metric | Finding | Drug(s) | Reference |

|---|---|---|---|

| Adverse Events | 8% excess proportion of patients experiencing AEs over placebo. | General ChEIs | [23] |

| Discontinuation due to AEs | 7% excess proportion of patients discontinuing due to AEs over placebo. | General ChEIs | [23] |

| Number Needed to Harm (NNH) | NNH for 1 additional patient to experience an AE was 12. | General ChEIs |[23] |

Experimental Protocols

Detailed and standardized protocols are crucial for the preclinical evaluation of novel long-acting ChEIs.

Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the IC₅₀ value of a ChEI.[25]

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) into thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.

-

Materials:

-

Purified AChE (e.g., from human recombinant sources or electric eel).

-

Test inhibitor (e.g., Donepezil).

-

Acetylthiocholine iodide (ATCI).

-

DTNB (Ellman's reagent).

-

Phosphate (B84403) buffer (0.1 M, pH 8.0).

-

96-well microplate and microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in phosphate buffer.

-

In a 96-well plate, add buffer, DTNB solution, and the inhibitor dilution to each well. Add buffer only for the 100% activity control.

-

Add the AChE enzyme solution to all wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control well.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.[25]

-

Protocol 2: Behavioral Assay - Morris Water Maze (MWM)

The MWM is used to assess spatial learning and memory in rodent models of cognitive impairment, such as those used in AD research.[26]

-

Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform, using distal visual cues for navigation. Improved performance (reduced escape latency) over time indicates learning.

-

Apparatus:

-

A large circular pool (e.g., 1.5m diameter) filled with opaque water (e.g., using non-toxic tempura paint).

-

A hidden escape platform submerged just below the water surface.

-

Various visual cues placed around the room.

-

Video tracking software to record the animal's swim path and latency.

-

-

Procedure:

-

Acquisition Phase (5-7 days):

-

Conduct 4 trials per day for each animal.

-

Place the animal into the pool facing the wall from one of four randomized starting positions.

-

Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

-

If the animal finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform.

-

-

Probe Trial (24 hours after last acquisition trial):

-

Remove the platform from the pool.

-

Allow the animal to swim freely for 60 seconds.

-

-

-

Data Collection & Analysis:

-

Acquisition Phase: Record escape latency (time to find the platform) and swim path length for each trial. A significant decrease in latency across days indicates learning.

-

Probe Trial: Measure the time spent in the target quadrant (where the platform was) and the number of platform crossings. A preference for the target quadrant indicates memory retention.[26]

-

Logical Relationships and Classifications

Understanding the classification of ChEIs is fundamental to their application in research. The duration and nature of the enzyme-inhibitor interaction dictate the therapeutic window, potential for toxicity, and specific research use-case.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cholinesterase inhibitors | British Columbia Medical Journal [bcmj.org]

- 4. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase inhibitor treatment for myasthenia gravis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. differencebetween.com [differencebetween.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. CHOLINESTERASE INHIBITORS AND MULITSYMPTOM ILLNESSES - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. neurology.org [neurology.org]

- 14. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Acetylcholinesterase inhibitor treatment for myasthenia gravis | Cochrane [cochrane.org]

- 19. Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

Distigmine's Dual Interaction with Muscarinic and Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Distigmine, a long-acting reversible cholinesterase inhibitor, is clinically utilized for conditions such as myasthenia gravis and underactive bladder.[1][2] While its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), thereby increasing the synaptic concentration of acetylcholine (B1216132), emerging evidence reveals a more complex pharmacological profile.[3][4] This technical guide provides an in-depth analysis of the direct interaction of this compound with both muscarinic and nicotinic acetylcholine receptors. It consolidates available quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The cholinergic system, with its two main receptor superfamilies—muscarinic and nicotinic—plays a critical role in a vast array of physiological processes in both the central and peripheral nervous systems.[5] Muscarinic receptors, being G-protein coupled receptors (GPCRs), are divided into five subtypes (M1-M5) and are crucial for mediating parasympathetic responses.[4] Nicotinic receptors are ligand-gated ion channels, composed of various subunits, that are fundamental to neuromuscular transmission and synaptic signaling in the autonomic ganglia and the brain.[6]

This compound's therapeutic effects have traditionally been attributed to its potent and sustained inhibition of AChE.[4] However, studies have demonstrated that this compound also possesses direct binding affinities for both muscarinic and nicotinic receptors, an interaction that may contribute to its therapeutic efficacy and side-effect profile.[5][7] This guide will dissect these direct receptor interactions, providing a granular view of this compound's cholinergic pharmacology beyond its canonical role as an AChE inhibitor.

Quantitative Data on this compound-Receptor Interactions

The binding affinity of this compound for muscarinic and nicotinic receptors has been quantified in radioligand binding assays, primarily in rat tissues. These studies provide crucial insights into the direct pharmacological activity of this compound.

Muscarinic Receptor Binding Affinity

Competitive binding assays using the non-selective muscarinic antagonist [³H]N-methylscopolamine (NMS) and the agonist [³H]oxotremorine-M have been employed to determine the inhibition constant (Ki) of this compound in various tissues. A lower Ki value indicates a higher binding affinity.

| Tissue | Radioligand | This compound Ki (µM) | Reference |

| Rat Bladder | [³H]NMS | 1.33 ± 0.11 | [4] |

| Rat Submaxillary Gland | [³H]NMS | 1.10 ± 0.10 | [7] |

| Rat Cerebral Cortex | [³H]NMS | 1.12 ± 0.08 | [7] |

| Rat Bladder | [³H]oxotremorine-M | 0.18 ± 0.02 | [7] |

| Rat Submaxillary Gland | [³H]oxotremorine-M | 0.11 ± 0.01 | [7] |

| Rat Cerebral Cortex | [³H]oxotremorine-M | 0.08 ± 0.01 | [7] |

Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptors in Rat Tissues.

Notably, this compound displays a significantly higher affinity for binding sites labeled by the agonist [³H]oxotremorine-M compared to those labeled by the antagonist [³H]NMS, suggesting a preferential affinity for the agonist-binding site of muscarinic receptors.[7]

Nicotinic Receptor Binding Affinity

This compound has also been shown to bind directly to nicotinic receptors. A study utilizing [³H]epibatidine in rat cerebral cortex membranes determined the binding affinity of this compound for this receptor class.

| Tissue | Radioligand | This compound Ki (µM) | Reference |

| Rat Cerebral Cortex | [³H]epibatidine | 22.9 ± 3.3 | [4] |

Table 2: Binding Affinity (Ki) of this compound for Nicotinic Receptors in Rat Cerebral Cortex.

Data on the specific binding affinities of this compound for individual muscarinic (M1-M5) and nicotinic (e.g., α4β2, α7) receptor subtypes are not extensively available in the current literature. The provided data represent binding to a heterogeneous population of receptors within the specified tissues.

Signaling Pathways

The direct interaction of this compound with muscarinic and nicotinic receptors is expected to modulate their respective downstream signaling cascades.

Muscarinic Receptor Signaling

Muscarinic receptors are coupled to different G-proteins, leading to distinct intracellular responses.

-

M1, M3, and M5 Receptors: These subtypes are primarily coupled to Gq/11 proteins. Agonist binding, and potentially direct binding by this compound, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels. The direct binding of an agonist, such as acetylcholine or potentially this compound, induces a conformational change that opens the channel pore. This allows for the rapid influx of cations, primarily sodium (Na⁺) and to a lesser extent calcium (Ca²⁺), leading to depolarization of the cell membrane and the initiation of an excitatory postsynaptic potential (EPSP) or muscle contraction.

Experimental Protocols

The characterization of this compound's interaction with muscarinic and nicotinic receptors involves several key experimental techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To quantify the affinity of this compound for muscarinic and nicotinic receptors.

Methodology:

-

Membrane Preparation: Tissues (e.g., rat cerebral cortex, bladder) or cells expressing the receptor of interest are homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]NMS for muscarinic receptors, [³H]epibatidine for nicotinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial to determine whether the binding of this compound to these receptors results in an agonistic or antagonistic effect.

Objective: To measure changes in intracellular calcium concentration following the application of this compound to cells expressing M1, M3, or M5 receptors.

Methodology:

-

Cell Culture: Cells stably expressing the muscarinic receptor subtype of interest are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist Application: A baseline fluorescence is recorded before the addition of varying concentrations of this compound.

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader or microscope.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined to quantify its potency as an agonist.

Objective: To directly measure the ion channel currents activated by this compound in cells expressing nicotinic receptors.

Methodology:

-

Cell Preparation: Cells expressing the nicotinic receptor subtype of interest are prepared for recording.

-

Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

-

Drug Application: A baseline current is recorded, and then a solution containing this compound is applied to the cell.

-

Data Acquisition: The resulting inward current (due to cation influx through the nicotinic receptor channel) is recorded.

-

Data Analysis: The amplitude and kinetics of the this compound-evoked currents are analyzed to characterize its agonistic properties, including potency (EC50) and efficacy.

Conclusion

This compound's pharmacological profile extends beyond its well-established role as a cholinesterase inhibitor to include direct interactions with both muscarinic and nicotinic acetylcholine receptors. The available quantitative data indicate a micromolar affinity for both receptor types, with a notable preference for the agonist-binding site on muscarinic receptors. While subtype-specific binding and functional data remain areas for further investigation, the established direct binding suggests that these interactions may contribute to both the therapeutic actions and the adverse effects observed with this compound treatment. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating the precise nature and functional consequences of this compound's engagement with the diverse family of cholinergic receptors. A deeper understanding of these interactions will be invaluable for optimizing the therapeutic use of this compound and for the development of novel cholinergic modulators with improved selectivity and tolerability.

References

- 1. Clinical efficacy of this compound bromide in the treatment of patients with underactive detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on the Mechanical Activity of Urinary Bladder Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 4. Effects of this compound on the Mechanical Activity of Urinary Bladder Smooth Muscle [jstage.jst.go.jp]

- 5. Underactive bladder: A review of the current treatment concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Demonstration of muscarinic and nicotinic receptor binding activities of this compound to treat detrusor underactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of Radiolabeled Distigmine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the chemical synthesis of radiolabeled distigmine, a long-acting cholinesterase inhibitor. The focus is on providing detailed methodologies for the preparation of Carbon-14 ([¹⁴C]) labeled this compound bromide, a critical tool for in-depth pharmacokinetic and metabolism studies. This guide synthesizes information from analogous radiolabeling procedures for similar compounds and established organic synthesis routes.

Introduction to this compound and the Importance of Radiolabeling

This compound bromide, chemically known as 3,3'-[1,6-hexanediylbis[(methylimino)carbonyl]oxy]bis[1-methylpyridinium] dibromide, is a potent parasympathomimetic agent used in the treatment of myasthenia gravis and underactive bladder.[1][2] Its mechanism of action involves the reversible inhibition of acetylcholinesterase, leading to an increased concentration of acetylcholine (B1216132) at the neuromuscular junction.[2]

Radiolabeling of pharmaceuticals like this compound with isotopes such as Carbon-14 or Tritium is indispensable for drug development.[3][4] It allows for the precise tracking and quantification of the drug and its metabolites in biological systems, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).[3] This information is vital for regulatory submissions and for understanding the drug's overall pharmacological profile.

Overview of the Synthetic Strategy for [¹⁴C]this compound Bromide

The synthesis of [¹⁴C]this compound bromide is a multi-step process that involves the preparation of key precursors, introduction of the radiolabel, and a final coupling reaction. The general strategy is to synthesize a [¹⁴C]-labeled pyridostigmine-like intermediate and then couple it with a hexamethylene linker to form the dimeric this compound molecule.

The key steps are:

-

Synthesis of 3-Hydroxypyridine (B118123): A crucial precursor for the pyridinium (B92312) ring system.

-

Synthesis of the [¹⁴C]-Labeled Carbamoylating Agent: Introduction of the Carbon-14 label.

-

Formation of the [¹⁴C]-Labeled Pyridostigmine (B86062) Monomer.

-

Synthesis of the Hexamethylene Linker.

-

Coupling of the Labeled Monomer with the Linker to Yield [¹⁴C]this compound Bromide.

Detailed Experimental Protocols

Synthesis of 3-Hydroxypyridine

3-Hydroxypyridine is a key starting material. One common method for its synthesis is from furfurylamine.[5][6][7]

Protocol:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, a solution of hydrochloric acid is prepared.

-

Furfurylamine is added to the cooled acidic solution.

-

Hydrogen peroxide is added dropwise to the reaction mixture while maintaining a low temperature (0-5 °C).

-

After the addition is complete, the mixture is refluxed for approximately 30 minutes.

-

The reaction mixture is then worked up to isolate the 3-hydroxypyridine product. Purification can be achieved by crystallization from a suitable solvent like benzene, water, or ethanol.[6]

Synthesis of [¹⁴C]-Methyl Isocyanate

[¹⁴C]-Methyl isocyanate is a key reagent for introducing the radiolabel into the carbamate (B1207046) moiety. It can be prepared from [¹⁴C]dimethylamine.

Protocol:

-

[¹⁴C]Dimethylamine hydrochloride is reacted with phosgene (B1210022) in an inert solvent.

-

The resulting [¹⁴C]-dimethylcarbamoyl chloride is then treated with a suitable base to yield [¹⁴C]-methyl isocyanate.

Synthesis of 3-([¹⁴C]-Methylcarbamoyloxy)pyridine

This step involves the reaction of 3-hydroxypyridine with the [¹⁴C]-labeled carbamoylating agent.

Protocol:

-

3-Hydroxypyridine is dissolved in a suitable aprotic solvent.

-

The solution is treated with a base to form the corresponding pyridoxide.

-

[¹⁴C]-Methyl isocyanate is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion.

-

The product, 3-([¹⁴C]-methylcarbamoyloxy)pyridine, is isolated and purified.

Synthesis of 1,6-Di(methylamino)hexane

This diamine serves as the linker for the two pyridinium moieties.

Protocol:

-

1,6-Hexanediamine is reacted with an excess of a methylating agent, such as methyl iodide, in the presence of a base.

-

Alternatively, it can be synthesized by the reductive amination of a suitable dicarbonyl compound with methylamine.

-

The resulting N,N'-dimethyl-1,6-hexanediamine is purified by distillation.

Synthesis of Hexamethylene-1,6-di(methylcarbamoyl chloride)

This is the activated linker for the final coupling step.

Protocol:

-

N,N'-Dimethyl-1,6-hexanediamine is dissolved in an inert solvent.

-

The solution is cooled and treated with an excess of phosgene.

-

The reaction mixture is stirred until the formation of the bis(carbamoyl chloride) is complete.

-

The product is isolated and purified.

Final Assembly: Synthesis of [¹⁴C]this compound Bromide

This final step involves the coupling of the [¹⁴C]-labeled pyridostigmine precursor with the hexamethylene linker, followed by quaternization.

Protocol:

-

3-([¹⁴C]-Methylcarbamoyloxy)pyridine is reacted with hexamethylene-1,6-di(methylcarbamoyl chloride) in a suitable solvent.

-

The resulting intermediate is then quaternized by reaction with methyl bromide to yield [¹⁴C]this compound bromide.

-

The final product is purified by recrystallization to achieve high radiochemical purity.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of radiolabeled this compound, based on analogous preparations.

Table 1: Summary of Key Reagents and Intermediates

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| This compound Bromide | C₂₂H₃₂Br₂N₄O₄ | 576.32 | Final Product |

| 3-Hydroxypyridine | C₅H₅NO | 95.10 | Precursor |

| [¹⁴C]Dimethylamine HCl | [¹⁴C]H₇ClN | 83.54 (approx.) | Radiolabel Source |

| N,N'-Dimethyl-1,6-hexanediamine | C₈H₂₀N₂ | 144.26 | Linker |

| Methyl Bromide | CH₃Br | 94.94 | Quaternizing Agent |

Table 2: Expected Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Expected Radiochemical Yield (%) | Expected Specific Activity (mCi/mmol) |

| Synthesis of 3-([¹⁴C]-Methylcarbamoyloxy)pyridine | 3-Hydroxypyridine, [¹⁴C]-Methyl isocyanate | Aprotic Solvent | Room Temp. | 70 - 85 | 50 - 60 |

| Final Coupling and Quaternization | 3-([¹⁴C]-Methylcarbamoyloxy)pyridine, Hexamethylene-1,6-di(methylcarbamoyl chloride), Methyl Bromide | Aprotic Solvent | Varies | 50 - 70 | 45 - 55 |

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical workflow of the chemical synthesis of radiolabeled this compound.

References

Distigmine's Interaction with the Blood-Brain Barrier: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distigmine, a reversible cholinesterase inhibitor, is a quaternary ammonium (B1175870) compound primarily utilized for its parasympathomimetic properties in conditions such as myasthenia gravis and underactive bladder.[1] Structurally, as a quaternary ammonium salt, it possesses a permanent positive charge, which typically limits its ability to passively diffuse across the lipophilic blood-brain barrier (BBB).[2] However, emerging evidence suggests that this compound does exert effects on the central nervous system (CNS), indicating a degree of BBB penetration. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on blood-brain barrier permeability, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated biological pathways.

Core Findings: Evidence of Central Nervous System Activity

Contrary to the general expectation for quaternary ammonium compounds, studies have demonstrated that this compound administration leads to centrally-mediated cholinergic effects. A pivotal study in rats showed that this compound bromide produced a time-dependent and dose-dependent increase in acetylcholine (B1216132) (ACh) levels in the medial prefrontal cortex.[3] This elevation in a key neurotransmitter within the brain parenchyma is strong evidence of the drug's ability to cross the blood-brain barrier and inhibit acetylcholinesterase (AChE) in the CNS.

Quantitative Data

While direct measurements of this compound's brain-to-plasma concentration ratio are not available in the cited literature, the following tables summarize relevant pharmacokinetic and pharmacodynamic data that inform our understanding of its systemic and central effects.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-6 (ng·h/mL) |

| 0.1 | 1.5 (Control) | 0.5 | 1.4 (Control) |

| 0.3 | 1.2 (Control) | 0.5 | 1.6 (Control) |

| 1.0 | 1.8 (Control) | 0.5 | 2.5 (Control) |

Data extracted from a study in streptozotocin-induced diabetic rats and control rats. The table presents data for the control group. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-6: Area under the plasma concentration-time curve from 0 to 6 hours.[4]

Table 2: Pharmacodynamic Effects of this compound on Acetylcholinesterase (AChE) Activity in Rats

| Administration Route | Dose (mg/kg) | Effect | Time to Maximum Effect |

| Oral | 0.3 | 1.6-fold higher max. inhibition in diabetic vs. control | 1.5 - 2.7 h post-administration |

| Oral | 0.1, 0.3, 1.0 | Dose-related inhibition of blood AChE activity | 3 h post-administration |

This table synthesizes findings from studies on the inhibitory effect of this compound on AChE activity.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the blood-brain barrier permeability and central nervous system effects of cholinesterase inhibitors like this compound.

In Vivo Microdialysis for Acetylcholine Measurement in the Rat Prefrontal Cortex

This protocol is a representative methodology for measuring neurotransmitter levels in a specific brain region following the administration of a test compound.[6][7]

-

Animal Preparation and Stereotaxic Surgery:

-

Adult male Sprague-Dawley rats (250-300g) are anesthetized with a suitable agent (e.g., isoflurane).[8]

-

The animal is placed in a stereotaxic frame, and the skull is exposed via a midline incision.

-

A small burr hole is drilled over the medial prefrontal cortex (typical coordinates from bregma: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm).[8]

-

A guide cannula is lowered to the target coordinates and secured to the skull with dental cement and anchor screws.

-

Animals are allowed a recovery period of at least 48-72 hours post-surgery.[6]

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the prefrontal cortex.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, pH 7.4) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[6] To prevent the degradation of acetylcholine in the dialysate, a cholinesterase inhibitor (e.g., 0.1 µM neostigmine) is typically included in the aCSF.

-

The system is allowed to equilibrate for 60-90 minutes to establish a stable baseline of acetylcholine levels.

-

This compound is administered (e.g., intraperitoneally), and dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours.

-

-

Sample Analysis:

-

The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

-

Quantification of this compound in Plasma and Brain Homogenate

This protocol outlines the general steps for measuring the concentration of a drug in biological matrices.

-

Sample Collection and Preparation:

-

Following administration of this compound to rats, blood samples are collected at various time points. Plasma is separated by centrifugation.

-

At the end of the experiment, animals are euthanized, and the brains are rapidly excised and dissected.

-

Brain tissue is weighed and homogenized in a suitable buffer.

-

-

Extraction:

-

For plasma samples, a liquid-liquid extraction or solid-phase extraction is performed to isolate the drug from plasma proteins.

-

For brain homogenate, a protein precipitation step is typically employed, followed by extraction of the supernatant.

-

-

Analytical Quantification:

Signaling Pathways and Experimental Workflows

Mechanism of Action and Central Effects of this compound

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE in the central nervous system, this compound increases the concentration and prolongs the action of acetylcholine in the synaptic cleft. This leads to enhanced cholinergic neurotransmission, resulting in the observed central cholinergic effects.

Caption: Signaling pathway of this compound's central effects.

Experimental Workflow for Assessing BBB Permeability

The following diagram outlines a typical workflow for investigating the blood-brain barrier permeability of a compound like this compound.

Caption: Experimental workflow for BBB permeability assessment.

Discussion and Future Directions

The available evidence strongly suggests that this compound can cross the blood-brain barrier to a degree sufficient to elicit pharmacological effects in the central nervous system. The primary mechanism is likely the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the brain.

However, a significant knowledge gap remains concerning the precise extent and mechanism of this compound's transport across the BBB. As a quaternary ammonium compound, passive diffusion is expected to be minimal. Therefore, it is plausible that a carrier-mediated transport system is involved, potentially a transporter for organic cations.[10]

Future research should focus on:

-

Direct Quantification: Studies designed to directly measure the concentration of this compound in various brain regions and calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).

-

Transport Mechanism: Investigations to identify the specific transporters that may be responsible for the uptake of this compound into the brain.

-

Human Studies: While challenging, studies in human subjects, potentially utilizing advanced imaging techniques, could provide invaluable data on the clinical relevance of this compound's central effects.

A comprehensive understanding of this compound's interaction with the blood-brain barrier is crucial for optimizing its therapeutic use and for the development of future cholinesterase inhibitors with desired CNS penetration profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. Effect of this compound bromide on the central cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and pharmacodynamic analysis of acetylcholinesterase inhibition by this compound bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ics.org [ics.org]

- 6. benchchem.com [benchchem.com]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bis-Azaaromatic quaternary ammonium salts as ligands for the blood-brain barrier choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacogenomics of Cholinesterase Inhibitors: A Technical Guide with a Focus on Distigmine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract